Bz-423

mitochondrial pharmacology benzodiazepine receptor binding target selectivity

Bz-423 is the essential tool compound for mitochondrial F1F0-ATPase OSCP subunit studies. Unlike oligomycin or PBR ligands, it acts as an uncompetitive, allosteric modulator, inducing superoxide-mediated apoptosis specifically in pathogenic lymphocytes. Its unique target engagement and stereochemistry are critical for valid results in lupus, oncology, and neurodegenerative research.

Molecular Formula C27H21ClN2O2
Molecular Weight 440.9 g/mol
CAS No. 216691-95-1
Cat. No. B1668167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-423
CAS216691-95-1
Synonyms1,4-benzodiazepine
1,4-benzodiazepine-2,5-dione
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
BZ 423
Bz-423
Molecular FormulaC27H21ClN2O2
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O
InChIInChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3
InChIKeyHIJCSNHREFFOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bz-423 Procurement Guide: Mitochondrial F1F0-ATPase Modulator for Autoimmune and Oncology Research Applications


Bz-423 (CAS 216691-95-1) is a synthetic 1,4-benzodiazepine derivative with the systematic name 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-2H-1,4-benzodiazepin-2-one [1]. Unlike classical benzodiazepines that act on central GABA-A receptors, Bz-423 is a non-anxiolytic compound that functions as an allosteric modulator of the mitochondrial F1F0-ATPase by binding to the oligomycin sensitivity-conferring protein (OSCP) subunit [2]. The molecular formula is C27H21ClN2O2 with a molecular weight of 440.92 g/mol [3]. The compound induces superoxide generation within the mitochondrial respiratory chain, which serves as a second messenger to initiate redox-regulated apoptosis selectively in pathogenic lymphocytes [4].

Why Bz-423 Cannot Be Substituted with Other 1,4-Benzodiazepines in Mitochondrial Research


Generic substitution with other 1,4-benzodiazepines or peripheral benzodiazepine receptor (PBR) ligands fails for mitochondrial research applications because Bz-423 possesses a fundamentally distinct target engagement profile and structure-activity relationship. Unlike classic benzodiazepines that bind central GABA-A receptors, Bz-423 exhibits negligible binding to the peripheral benzodiazepine receptor (PBR) with an IC50 > 100 μM, compared to high-affinity PBR ligands PK11195 (IC50 = 9.3 nM) and 4-ClDz (IC50 = 10 nM) [1]. Instead, Bz-423 targets the OSCP subunit of mitochondrial F1F0-ATPase, a mechanism that is independent of PBR binding [2]. Furthermore, the R and S stereoisomers of Bz-423 display differential activity, and structural analogs lacking the chiral center show altered potency, demonstrating that the specific stereochemistry and substitution pattern (particularly the hydroxyphenyl and naphthalenylmethyl groups) are critical for OSCP binding and subsequent superoxide-mediated apoptosis [3]. Therefore, substituting Bz-423 with other benzodiazepines would result in engagement of entirely different molecular targets, leading to divergent biological outcomes and invalid experimental conclusions.

Bz-423 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Mechanism Data


PBR Binding: Bz-423 Demonstrates Negligible Affinity for Peripheral Benzodiazepine Receptor vs. PK11195 and 4-ClDz

Bz-423 exhibits negligible binding to the peripheral benzodiazepine receptor (PBR) compared to high-affinity PBR ligands PK11195 and 4-chlorodiazepam (4-ClDz). The IC50 for inhibition of radiolabeled PK11195 binding to PBR is >100 μM for Bz-423, whereas PK11195 itself has an IC50 of 9.3 nM and 4-ClDz has an IC50 of 10 nM [1]. This approximately 10,000-fold difference in PBR binding affinity demonstrates that Bz-423's cytotoxic and antiproliferative effects occur independently of PBR engagement [2].

mitochondrial pharmacology benzodiazepine receptor binding target selectivity

Cytotoxicity Profile: Bz-423 LC50 and GI50 Values vs. PK11195 and 4-ClDz in Ramos B Cells

In direct comparative studies, Bz-423 demonstrates distinct cytotoxic and growth inhibitory profiles relative to PK11195 and 4-ClDz. In Ramos B cells, Bz-423 exhibits an LC50 (concentration required to kill 50% of cells) of 22 μM and a GI50 (concentration reducing growth to 50% of control) of 11 μM [1]. In contrast, PK11195 shows an LC50 of 50 μM and GI50 of 34 μM, while 4-ClDz exhibits an LC50 of 31 μM and GI50 of 21 μM [2]. Notably, clonazepam, a classical benzodiazepine, shows no cytotoxic or growth inhibitory activity (LC50 and GI50 both >100 μM) [3].

cancer research B-cell lymphoma cytotoxicity assay apoptosis

F1F0-ATPase Inhibition Mechanism: Bz-423 Allosteric vs. Oligomycin Mixed Inhibition

Bz-423 inhibits mitochondrial F1F0-ATPase via an allosteric mechanism with lower affinity and rapid dissociation, contrasting sharply with the high-affinity, time-dependent mixed inhibition of oligomycin [1]. Kinetic analysis reveals that Bz-423 is an uncompetitive inhibitor that slows the ATPase without causing severe ATP depletion, whereas oligomycin binds tightly and depletes cellular ATP to toxic levels [2]. Bz-423 binding to the OSCP subunit results in moderate ATP synthesis decrease (approximately 20-30% reduction) coupled with significant superoxide generation (3- to 5-fold increase), while oligomycin causes >80% ATP depletion with less selective superoxide signaling [3].

mitochondrial bioenergetics ATP synthase inhibition enzyme kinetics mechanism of action

In Vivo Disease Model Efficacy: Bz-423 Selectively Attenuates Lupus Pathology vs. Conventional Immunosuppressants

In the NZB/W murine model of systemic lupus erythematosus, Bz-423 administered for 12 weeks specifically eliminated germinal center B cells, which are the pathogenic drivers of disease, and significantly reduced histological evidence of glomerulonephritis [1]. Crucially, this therapeutic effect was achieved without the general toxicities or impairment of normal immune responses observed with conventional lupus drugs such as cyclophosphamide or corticosteroids [2]. Selectivity for activated versus resting B cells is observed, with low concentrations of Bz-423 that are not cytotoxic to non-stimulated cells (<5 μM) effectively killing stimulated cells in synergy with anti-immunoglobulin M antibodies [3].

autoimmune disease systemic lupus erythematosus in vivo efficacy therapeutic selectivity

Resistant Cancer Cell Activity: Bz-423 Induces Apoptosis in Chemoresistant Ovarian Cancer Cells Overexpressing Bcl-2/Bcl-xL

Bz-423 effectively induces apoptosis in chemoresistant human ovarian cancer cells that overexpress the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are major contributors to cisplatin resistance [1]. Across 12 human ovarian cancer cell lines, Bz-423 induced apoptosis at low micromolar concentrations (range 5-20 μM) via mitochondrial superoxide generation, cytochrome c release, and apoptosome formation [2]. This activity in chemoresistant cells distinguishes Bz-423 from conventional chemotherapies like cisplatin, whose efficacy is significantly reduced in Bcl-2/Bcl-xL overexpressing cells [3].

ovarian cancer chemoresistance Bcl-2 overexpression mitochondrial apoptosis

Mitochondrial Functional Rescue: Bz-423 Restores Morphology and Viability in SPG7 Hereditary Spastic Paraplegia Patient Neurons

Bz-423 acts as a mitochondrial permeability pore regulator and restores mitochondrial and neurite morphological defects in SPG7 hereditary spastic paraplegia patient-derived neurons [1]. Treatment of patient neurons with Bz-423 returned mitochondrial membrane potential to control neuron levels and rescued both low viability and increased degeneration phenotypes [2]. This functional rescue distinguishes Bz-423 from other F1F0-ATPase inhibitors and mitochondrial modulators that do not demonstrate the same restorative capacity in neurodegenerative disease models [3].

neurodegenerative disease mitochondrial dysfunction SPG7 hereditary spastic paraplegia

Bz-423 Recommended Research Applications: Autoimmune Disease, Oncology, and Mitochondrial Dysfunction Studies


Mitochondrial F1F0-ATPase OSCP Subunit Functional Studies

Bz-423 serves as the definitive small-molecule probe for investigating OSCP subunit function in mitochondrial F1F0-ATPase. Unlike oligomycin, which causes severe ATP depletion (>80% reduction) via high-affinity mixed inhibition, Bz-423 acts as an allosteric, uncompetitive inhibitor that reduces ATP synthesis by only 20-30% while generating a 3- to 5-fold increase in superoxide [1]. This mechanistic distinction, validated through in vitro reconstitution experiments and OSCP RNA interference studies [2], enables researchers to study therapeutic ATPase modulation without the confounding cytotoxicity of complete enzyme inhibition.

Systemic Lupus Erythematosus and B-Cell Malignancy Models

Bz-423 is the appropriate compound for studies requiring selective elimination of pathogenic germinal center B cells in lupus models. Direct comparative data show Bz-423 has an LC50 of 22 μM and GI50 of 11 μM in Ramos B cells, which is 2.3-fold more potent than PK11195 (LC50 = 50 μM) and 2-fold more potent than 4-ClDz (GI50 = 21 μM) [3]. In vivo, 12-week administration of Bz-423 in NZB/W lupus-prone mice specifically eliminates disease-driving germinal center B cells and reduces glomerulonephritis without general immune suppression [4]. This selectivity profile, confirmed by activated B-cell synergy studies [5], makes Bz-423 essential for targeted autoimmune B-cell research.

Chemoresistant Ovarian Cancer Apoptosis Studies

Bz-423 is uniquely suited for studying mitochondrial-targeted apoptosis in chemoresistant ovarian cancer models where Bcl-2 and Bcl-xL overexpression confers resistance to cisplatin [6]. Across 12 human ovarian cancer cell lines, Bz-423 induces apoptosis at low micromolar concentrations (5-20 μM) via mitochondrial superoxide generation, cytochrome c release, and apoptosome formation, independent of Bcl-2/Bcl-xL overexpression status [7]. This activity, confirmed by Bak activation requirements and ultrastructural evidence of mitochondrial swelling [8], provides researchers with a tool to investigate overcoming Bcl-2-mediated resistance mechanisms that are inaccessible with conventional chemotherapeutics.

Mitochondrial Permeability Transition Pore and Neurodegenerative Disease Research

Bz-423 functions as a mitochondrial permeability pore regulator that binds the OSCP at the same site as cyclophilin D [9]. In SPG7 hereditary spastic paraplegia patient-derived neurons, Bz-423 treatment restores mitochondrial membrane potential to control neuron levels and rescues both mitochondrial morphology defects and neurite degeneration [10]. This functional rescue capacity, demonstrated through high-throughput phenotypic assays [11], positions Bz-423 as a critical tool compound for investigating mitochondrial dysfunction in neurodegenerative diseases and screening for therapeutic restoration of mitochondrial health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bz-423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.